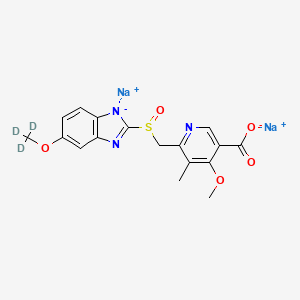![molecular formula C19H18ClNO2 B12414222 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride is a complex organic compound with the molecular formula C20H20ClNO4. It is known for its unique structure, which includes a fused isoquinoline system. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
3,9-二甲氧基-5,6-二氢异喹啉并[2,1-b]异喹啉-7-鎓;氯化物的合成通常涉及多个步骤,从更简单的有机分子开始。一种常见的合成路线包括异喹啉衍生物的甲氧基化,然后环化形成稠合环体系工业生产方法通常涉及优化这些步骤以提高产率和纯度,使用催化剂和受控反应条件 .
化学反应分析
科学研究应用
3,9-二甲氧基-5,6-二氢异喹啉并[2,1-b]异喹啉-7-鎓;氯化物在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的前体。
生物学: 研究表明它有潜力作为某些生物途径的抑制剂,使其成为药物开发的候选药物。
医学: 研究表明它可能用于治疗癌症等疾病,因为它能够与特定的细胞靶标相互作用。
作用机制
3,9-二甲氧基-5,6-二氢异喹啉并[2,1-b]异喹啉-7-鎓;氯化物的作用机制涉及它与酶和受体等分子靶标的相互作用。它已被证明可以与视黄酸X受体α (RXRα) 结合,改变其构象并抑制Wnt/β-连环蛋白等途径,这些途径参与细胞生长和增殖。 这种相互作用对于其潜在的抗癌特性至关重要 .
相似化合物的比较
与3,9-二甲氧基-5,6-二氢异喹啉并[2,1-b]异喹啉-7-鎓;氯化物相似的化合物包括:
小檗碱: 另一种以其药用特性而闻名的异喹啉衍生物。
哥伦巴碱: 具有相似的结构,并在类似的应用中使用。
9,10-二甲氧基-5,6-二氢-[1,3]二氧戊环[4,5-g]异喹啉并[3,2-a]异喹啉-7-鎓氯化物: 一种与之密切相关的化合物,结构略有不同。3,9-二甲氧基-5,6-二氢异喹啉并[2,1-b]异喹啉-7-鎓;氯化物的独特性在于其特定的甲氧基取代和其氯化物盐形式,赋予其独特的化学和生物学特性.
属性
分子式 |
C19H18ClNO2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
3,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride |
InChI |
InChI=1S/C19H18NO2.ClH/c1-21-15-6-7-16-14(10-15)8-9-20-12-17-13(11-18(16)20)4-3-5-19(17)22-2;/h3-7,10-12H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
OZPDXBXSBWNOGC-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC2=C(C=C1)C3=[N+](CC2)C=C4C(=C3)C=CC=C4OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


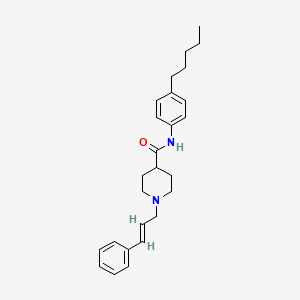
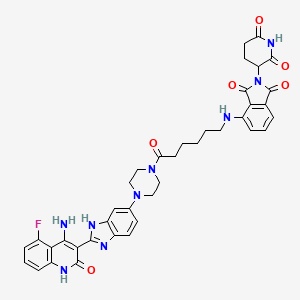
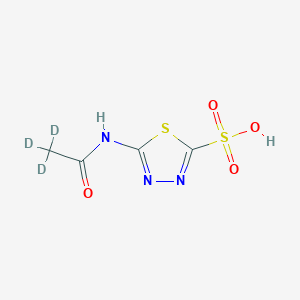
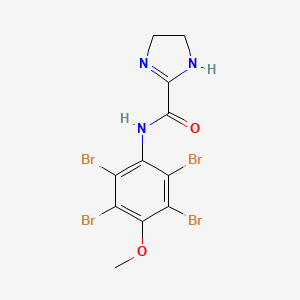

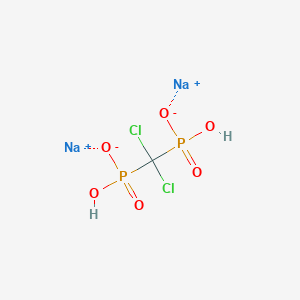
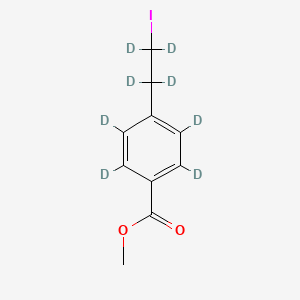

![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
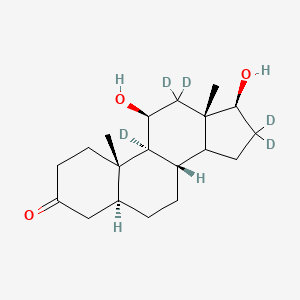

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
